Benzene, 1-((2-(4-(ethylthio)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
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Overview
Description
Benzene, 1-((2-(4-(ethylthio)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-: is an organic compound that belongs to the class of aromatic compounds. Aromatic compounds are known for their stability and unique chemical properties due to the presence of conjugated π-electron systems. This compound features a benzene ring substituted with various functional groups, including an ethylthio group, a phenoxy group, and a methylpropoxy group. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-(ethylthio)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Another method involves electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or alkyl groups . These reactions typically require the presence of a Lewis acid catalyst and are carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-((2-(4-(ethylthio)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), alkylating agents (R-Cl, AlCl₃)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring, resulting in a wide range of derivatives.
Scientific Research Applications
Benzene, 1-((2-(4-(ethylthio)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-: has several scientific research applications:
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the mechanisms of enzyme action or receptor binding.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzene, 1-((2-(4-(ethylthio)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets and pathways. The compound’s functional groups can participate in various chemical interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its binding affinity and specificity . These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-((2-(4-(methylthio)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Benzene, 1-((2-(4-(ethylthio)phenyl)-2-ethylpropoxy)methyl)-3-phenoxy-
- Benzene, 1-((2-(4-(ethylthio)phenyl)-2-methylpropoxy)methyl)-4-phenoxy-
Uniqueness
The uniqueness of Benzene, 1-((2-(4-(ethylthio)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- lies in its specific combination of functional groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
80854-02-0 |
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Molecular Formula |
C25H28O2S |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
1-ethylsulfanyl-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C25H28O2S/c1-4-28-24-15-13-21(14-16-24)25(2,3)19-26-18-20-9-8-12-23(17-20)27-22-10-6-5-7-11-22/h5-17H,4,18-19H2,1-3H3 |
InChI Key |
MCVPEKDBCFAICP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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